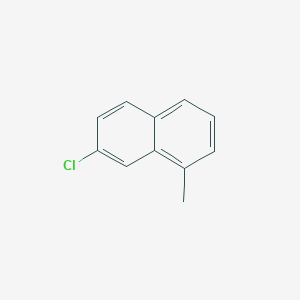

7-Chloro-1-methylnaphthalene

Beschreibung

BenchChem offers high-quality 7-Chloro-1-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDGCFTUMWCSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612150 | |

| Record name | 7-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690224-01-2 | |

| Record name | 7-Chloro-1-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690224-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-1-methylnaphthalene synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Chloro-1-methylnaphthalene

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted polycyclic aromatic hydrocarbons like 7-chloro-1-methylnaphthalene is of significant interest due to their potential as intermediates in the creation of complex molecular architectures. This guide provides a comprehensive overview of a plausible and chemically sound pathway for the synthesis of 7-chloro-1-methylnaphthalene, emphasizing the rationale behind the strategic choices in the synthetic route.

Introduction

7-Chloro-1-methylnaphthalene is a substituted naphthalene derivative. The precise placement of the chloro and methyl groups on the naphthalene core dictates its chemical properties and reactivity, making it a valuable building block in organic synthesis. Direct chlorination of 1-methylnaphthalene is not a viable method for the specific synthesis of the 7-chloro isomer, as it would result in a mixture of various isomers and addition products.[1][2] Therefore, a multi-step, regioselective synthesis is necessary.

This guide outlines a five-step synthetic pathway, beginning with the readily available starting material, 1-methylnaphthalene. The chosen route employs a series of well-established reactions to control the position of the substituents, ensuring the desired 7-chloro-1-methylnaphthalene is the final product.

Proposed Synthetic Pathway Overview

The synthesis of 7-chloro-1-methylnaphthalene can be strategically achieved through the following sequence of reactions:

-

Friedel-Crafts Acylation of 1-methylnaphthalene to introduce a directing group.

-

Nitration of the acylated intermediate.

-

Reduction of the nitro group to an amine.

-

Sandmeyer Reaction to convert the amino group to a chloro group.

-

Deacetylation to remove the directing group and yield the final product.

Caption: Proposed five-step synthesis pathway for 7-chloro-1-methylnaphthalene.

Step 1: Friedel-Crafts Acylation of 1-Methylnaphthalene

The initial step involves the Friedel-Crafts acylation of 1-methylnaphthalene. This reaction introduces an acetyl group onto the naphthalene ring. The methyl group at the 1-position is an activating group and directs electrophilic substitution to the 4-position. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is standard for this transformation.[3]

Reaction:

1-Methylnaphthalene + Acetyl Chloride --(AlCl₃)--> 4-Acetyl-1-methylnaphthalene

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), cool the mixture in an ice bath.[4]

-

Slowly add acetyl chloride to the cooled suspension.

-

Add 1-methylnaphthalene dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-acetyl-1-methylnaphthalene.

Step 2: Nitration of 4-Acetyl-1-methylnaphthalene

The second step is the nitration of the acylated intermediate. The acetyl group is a deactivating group and a meta-director, while the methyl group is an activating ortho-, para-director. The directing effects of both substituents will influence the position of the incoming nitro group. In this case, nitration is expected to occur at the 7-position.

Reaction:

4-Acetyl-1-methylnaphthalene + HNO₃/H₂SO₄ --> 4-Acetyl-1-methyl-7-nitronaphthalene

Experimental Protocol:

-

Dissolve 4-acetyl-1-methylnaphthalene in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice-salt bath.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, keeping the temperature below 5 °C.

-

After the addition, stir the reaction mixture at low temperature for an hour and then allow it to stand at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-acetyl-1-methyl-7-nitronaphthalene.

Step 3: Reduction of the Nitro Group

The nitro group of 4-acetyl-1-methyl-7-nitronaphthalene is reduced to an amino group. This can be achieved using various reducing agents, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation.

Reaction:

4-Acetyl-1-methyl-7-nitronaphthalene --(Reducing Agent)--> 7-Amino-4-acetyl-1-methylnaphthalene

Experimental Protocol (using Sn/HCl):

-

Suspend 4-acetyl-1-methyl-7-nitronaphthalene in ethanol in a round-bottom flask.

-

Add granulated tin and concentrated hydrochloric acid to the suspension.

-

Heat the mixture under reflux with stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate tin hydroxides.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude 7-amino-4-acetyl-1-methylnaphthalene, which can be purified further if necessary.

Step 4: Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halogen.[5][6][7] The amino group of 7-amino-4-acetyl-1-methylnaphthalene is first converted to a diazonium salt, which is then treated with a copper(I) chloride solution to yield the chloro derivative.[8][9]

Reaction:

7-Amino-4-acetyl-1-methylnaphthalene --(1. NaNO₂/HCl; 2. CuCl)--> 7-Chloro-4-acetyl-1-methylnaphthalene

Experimental Protocol:

-

Dissolve 7-amino-4-acetyl-1-methylnaphthalene in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas will be evolved.

-

Extract the product with an organic solvent, wash the extract, and dry it.

-

Remove the solvent and purify the product by column chromatography or recrystallization.

Step 5: Deacetylation

The final step is the removal of the acetyl group to yield 7-chloro-1-methylnaphthalene. This can be achieved under basic conditions, for example, by heating with aqueous sodium hydroxide.

Reaction:

7-Chloro-4-acetyl-1-methylnaphthalene --(NaOH/H₂O, heat)--> 7-Chloro-1-methylnaphthalene

Experimental Protocol:

-

Reflux a mixture of 7-chloro-4-acetyl-1-methylnaphthalene with an aqueous or alcoholic solution of sodium hydroxide for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with hydrochloric acid.

-

Extract the product with a suitable solvent (e.g., ether or dichloromethane).

-

Wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the final product, 7-chloro-1-methylnaphthalene, by distillation under reduced pressure or column chromatography.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 |

| 4-Acetyl-1-methylnaphthalene | C₁₃H₁₂O | 184.24 |

| 4-Acetyl-1-methyl-7-nitronaphthalene | C₁₃H₁₁NO₃ | 229.24 |

| 7-Amino-4-acetyl-1-methylnaphthalene | C₁₃H₁₃NO | 199.25 |

| 7-Chloro-4-acetyl-1-methylnaphthalene | C₁₃H₁₁ClO | 218.68 |

| 7-Chloro-1-methylnaphthalene | C₁₁H₉Cl | 176.64[10] |

Conclusion

The synthesis of 7-chloro-1-methylnaphthalene requires a strategic, multi-step approach to ensure the correct placement of the chloro substituent. The pathway detailed in this guide, utilizing a sequence of Friedel-Crafts acylation, nitration, reduction, a Sandmeyer reaction, and deacetylation, represents a robust and logical method for achieving this synthetic goal. Each step is based on well-established and reliable organic transformations, providing a clear roadmap for researchers and scientists working in the field of organic synthesis and drug development.

References

- Side Chain Chlorination of 1-Methyl Naphthalene by an Electro Chemical Method. (n.d.).

- The chlorination of 1-methylnaphthalene by molecular chlorine - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).

- Extensive Chlorination of Methylnaphthalenes, Friedel-Crafts Alkylation of Pentachlorobenzene by Heptachloro(chloromethyl) naphthalenes, and Related Results | Request PDF - ResearchGate. (2026, February 7).

- FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE. (n.d.).

- Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C - RSC Publishing. (n.d.).

- Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).

- Sandmeyer Reaction - SynArchive. (n.d.).

-

7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 - PubChem. (n.d.). Retrieved from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- US Patent for Process of manufacturing 1'-chloro-1-methylnaphthalene. (n.d.).

-

1-Chloro-7-methylnaphthalene | C11H9Cl | CID 20736543 - PubChem. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. (2019, August 7). Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved from [Link]

Sources

- 1. The chlorination of 1-methylnaphthalene by molecular chlorine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. DSpace [openresearch.okstate.edu]

- 5. synarchive.com [synarchive.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Physical Properties and Characterization of 7-Chloro-1-methylnaphthalene

Executive Summary

7-Chloro-1-methylnaphthalene (CAS: 690224-01-2) is a specialized halogenated aromatic compound characterized by a bicyclic naphthalene core substituted with a methyl group at the C-1 position and a chlorine atom at the C-7 position[1]. This specific regiochemistry imparts unique thermodynamic stability, distinct spectroscopic signatures, and a highly hydrophobic profile. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic causality behind its behavior, and a self-validating protocol for its synthesis and isolation.

Core Chemical Identity & Structural Implications

The structural geometry of 7-Chloro-1-methylnaphthalene dictates its physical and chemical behavior. The methyl group acts as a weak electron-donating group via hyperconjugation (+I effect), while the chlorine atom at the distal C-7 position exerts an electron-withdrawing inductive effect (-I) coupled with a weak resonance-donating effect (+M)[2].

Caption: Structural components and electronic effects of 7-Chloro-1-methylnaphthalene.

Causality of Physical Properties

The physical properties of this compound are a direct consequence of its molecular architecture:

-

High Boiling Point (290–310 °C): The planar bicyclic naphthalene core promotes strong intermolecular π−π stacking. The highly electronegative chlorine atom introduces a permanent dipole moment, increasing dipole-dipole interactions, while the methyl group adds to the overall molecular weight and London dispersion forces[2].

-

Extreme Hydrophobicity (XLogP3 = 4.5): The bulk of the molecule is a hydrocarbon framework. The methyl group increases lipophilicity, and the chlorine atom, despite its electronegativity, is highly polarizable and contributes to the overall hydrophobic character. This renders the compound practically insoluble in water but highly soluble in organic solvents like dichloromethane and toluene[1][2].

Quantitative Data Summary

| Property | Value | Source / Nature |

| CAS Number | 690224-01-2 | PubChem / EPA DSSTox[1] |

| Molecular Formula | C₁₁H₉Cl | PubChem Computed[1] |

| Molecular Weight | 176.64 g/mol | PubChem Computed[1] |

| Monoisotopic Mass | 176.0392780 Da | PubChem Computed[1] |

| XLogP3 | 4.5 | PubChem Computed[1] |

| Boiling Point | 290 – 310 °C | Predicted (Structural Analogs)[2] |

| Density | 1.1 – 1.2 g/cm³ | Predicted (Structural Analogs)[2] |

| Flash Point | >110 °C | Extrapolated[2] |

Synthesis & Experimental Workflows

The synthesis of 7-Chloro-1-methylnaphthalene is typically achieved via the direct electrophilic aromatic substitution (EAS) of 1-methylnaphthalene[2][3]. However, because the C-1 methyl group primarily directs incoming electrophiles to the ortho (C-2) and para (C-4) positions, chlorination yields a complex mixture of regioisomers. Isolating the C-7 substituted product requires strict kinetic control and rigorous downstream purification.

Self-Validating Synthetic Protocol

This protocol is designed as a closed-loop system. The final Quality Control (QC) step acts as a direct feedback mechanism: if isomeric impurities (e.g., 4-chloro-1-methylnaphthalene) are detected during NMR analysis, the retention time parameters in the preparative HPLC step must be immediately recalibrated.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1-methylnaphthalene in an anhydrous, non-reactive solvent (e.g., dichloromethane) under an inert nitrogen atmosphere to prevent oxidative side reactions.

-

Catalytic Activation: Introduce anhydrous Ferric Chloride (FeCl₃) as a Lewis acid catalyst. Causality: FeCl₃ polarizes the Cl-Cl bond of the incoming chlorine gas, generating the highly reactive chloronium ion (Cl⁺) required to break the aromaticity of the naphthalene ring[2].

-

Electrophilic Chlorination: Slowly bubble Cl₂ gas into the reaction mixture while maintaining the temperature strictly between 0–5 °C. Causality: Low temperatures suppress radical chain reactions (which would lead to benzylic chlorination at the methyl group) and minimize poly-chlorination events[2].

-

Quenching & Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isomeric Purification: Subject the crude mixture to preparative High-Performance Liquid Chromatography (HPLC) using a non-polar stationary phase. Collect the fraction corresponding to the 7-chloro isomer.

-

QC Validation: Analyze the purified fraction via GC-MS and ¹H-NMR. The protocol is only validated when the NMR spectra confirm the absence of C-2 and C-4 substitution patterns.

Caption: Step-by-step synthetic workflow and isolation of 7-Chloro-1-methylnaphthalene.

Analytical Characterization

Validating the structural integrity of 7-Chloro-1-methylnaphthalene relies heavily on spectroscopic methods[4].

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR: The spectrum is characterized by a distinct singlet at approximately δ 2.5 ppm corresponding to the three protons of the methyl group. The six aromatic protons present as a complex multiplet between δ 7.0–8.0 ppm. The asymmetric substitution pattern creates specific coupling constants that differentiate it from the 2-chloro or 4-chloro isomers[4].

-

¹³C-NMR: The methyl carbon appears shielded at δ 20–22 ppm. The aromatic carbons resonate between δ 125–135 ppm, with the carbon bearing the highly electronegative chlorine atom showing a characteristic downfield shift to δ 130–135 ppm due to deshielding[4].

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) will yield a molecular ion peak ( M+ ) at m/z 176, accompanied by an M+2 peak at m/z 178 in a ~3:1 ratio, which is the classic isotopic signature of a single chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation typically involves the loss of the chlorine radical (m/z 141) or the methyl radical (m/z 161/163)[4].

Applications in Drug Development & Materials Science

While 7-Chloro-1-methylnaphthalene is primarily utilized as a high-value synthetic intermediate in organic chemistry, its unique structural properties lend it to several advanced applications:

-

Pharmaceutical Intermediates: The compound serves as a foundational building block in the synthesis of complex biologically active molecules, with documented potential in antibacterial research[2][5]. The distal positioning of the chlorine atom allows for targeted cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) without steric interference from the methyl group.

-

Analytical Standards: Due to its stability, volatility, and specific retention characteristics, it is utilized as a reference standard in Gas Chromatography (GC) utilizing Electron Capture Detectors (ECD). ECD is exceptionally sensitive to halogenated compounds, making this molecule ideal for calibrating environmental monitoring equipment[6].

References

-

"7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 - PubChem - NIH", PubChem,[Link]

-

"Gas Chromatography K2021_CLC | PDF - Scribd", Scribd,[Link]

Sources

- 1. 7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-7-methylnaphthalene (150256-11-4) for sale [vulcanchem.com]

- 3. 7-Chloro-1-methylnaphthalene | 690224-01-2 | Benchchem [benchchem.com]

- 4. 2-Chloro-7-methylnaphthalene (150256-11-4) for sale [vulcanchem.com]

- 5. 7-Chloro-1-methylnaphthalene | 690224-01-2 | Benchchem [benchchem.com]

- 6. scribd.com [scribd.com]

Orthogonal Spectroscopic Elucidation of 7-Chloro-1-methylnaphthalene: A Definitive Characterization Guide

Executive Summary

In the development of novel therapeutics, agrochemicals, and advanced organic materials, substituted naphthalenes frequently serve as critical pharmacophores and synthetic intermediates. Among these, 7-chloro-1-methylnaphthalene (CAS: 690224-01-2) presents a unique structural motif characterized by a methyl group and a chlorine atom residing on opposite rings, yet spatially interacting across the fused bicyclic system[1]. Accurate structural elucidation of this compound is paramount for quality control and downstream applications. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic profiling (NMR, IR, MS) of 7-chloro-1-methylnaphthalene, grounded in empirical data and established analytical standards.

Chemical Context & Structural Anatomy

Before interpreting spectroscopic data, one must map the molecule's topology. Standard IUPAC numbering for the naphthalene core places the methyl group at C1 (an alpha position) and the chlorine atom at C7 (a beta position).

-

Molecular Formula: C₁₁H₉Cl

-

Molecular Weight: 176.64 g/mol [1]

-

Diagnostic Challenge: The spatial relationship between the C1-methyl and the C8-proton (the peri-positions) dictates profound electronic and steric effects. Recognizing these effects is the foundational key to unlocking the NMR spectra of this compound[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. The tables below summarize the predicted chemical shifts based on empirical substituent effects and established reference models.

Causality in 1H NMR: The Peri-Effect

The ¹H NMR spectrum of 7-chloro-1-methylnaphthalene is defined by the peri-effect. The H8 proton is forced into the electron cloud of the C1 methyl group. This van der Waals repulsion causes steric compression of the C8-H bond. Combined with the magnetic anisotropy of the adjacent aromatic ring, this severely deshields the H8 proton, pushing it dramatically downfield to ~8.01 ppm. Furthermore, the electron-withdrawing nature of the C7 chlorine atom inductively deshields the ortho protons (H6 and H8).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Diagnostic Assignment |

| H8 | 8.01 | Doublet (d) | ~2.0 | 1H | Deshielded by peri-methyl; meta-coupled to H6 |

| H5 | 7.77 | Doublet (d) | 8.5 | 1H | Ortho-coupled to H6 |

| H4 | 7.68 | Doublet (d) | 8.0 | 1H | Ortho-coupled to H3 |

| H6 | 7.52 | Doublet of doublets (dd) | 8.5, 2.0 | 1H | Ortho to H5, meta to H8 |

| H3 | 7.37 | Triplet (t) | 7.5 | 1H | Ortho to H2 and H4 |

| H2 | 7.25 | Doublet (d) | 7.0 | 1H | Ortho to H3 |

| -CH₃ | 2.65 | Singlet (s) | - | 3H | C1 Aliphatic Methyl group |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Diagnostic Assignment |

| C1 | 133.5 | Quaternary (C) | Attached to methyl |

| C8a | 132.2 | Quaternary (C) | Bridgehead carbon |

| C4a | 132.0 | Quaternary (C) | Bridgehead carbon |

| C7 | 131.5 | Quaternary (C) | Attached to Chlorine (Ipso) |

| C5, C2, C4, C6, C3 | 126.0 - 127.5 | Methine (CH) | Aromatic carbons |

| C8 | 124.5 | Methine (CH) | Aromatic, shielded relative to C5 |

| -CH₃ | 19.3 | Primary (CH₃) | Aliphatic methyl carbon |

Mass Spectrometry (EI-MS)

Causality in MS Analysis: Isotopic Signatures

Electron Ionization (EI) at 70 eV is the universal standard because the de Broglie wavelength of a 70 eV electron perfectly matches the length of typical organic covalent bonds, maximizing ionization efficiency and ensuring cross-library reproducibility (e.g., )[3].

The presence of chlorine is immediately diagnosed by the isotopic molecular ion cluster. Chlorine exists naturally as ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Consequently, the molecular ion [M]•⁺ appears as a diagnostic doublet at m/z 176 and 178 in a precise 3:1 ratio[2].

Table 3: EI-MS Fragmentation Peaks (70 eV)

| m/z | Relative Abundance | Ion Type | Assignment |

| 178 | ~33% | [M]•⁺ (Isotope) | Molecular Ion containing ³⁷Cl |

| 176 | 100% | [M]•⁺ (Base) | Molecular Ion containing ³⁵Cl |

| 161 | ~15% | [M - CH₃]⁺ | Loss of methyl radical |

| 141 | ~40% | [M - Cl]⁺ | Loss of chlorine radical |

| 140 | ~20% | [M - HCl]•⁺ | Elimination of hydrogen chloride |

| 115 | ~30% | [C₉H₇]⁺ | Naphthyl cation after C₂H₂ loss from m/z 141 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in IR Analysis: Out-of-Plane Bending

While NMR provides connectivity, IR maps the functional group vibrations. The out-of-plane (OOP) C-H bending region (900–700 cm⁻¹) is highly diagnostic for substitution patterns on aromatic rings. The isolated H8 proton vibrates at a higher frequency (~850 cm⁻¹) due to the lack of adjacent coupling protons, whereas the three adjacent protons on the other ring (H2, H3, H4) couple together, lowering the energy required for the bend (~780 cm⁻¹).

Table 4: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

| 3050 - 3020 | Weak-Medium | C-H stretch (sp²) | Aromatic ring hydrogens |

| 2950, 2920 | Weak | C-H stretch (sp³) | Asymmetric/symmetric methyl stretch |

| 1600, 1505 | Medium | C=C stretch | Aromatic ring skeletal vibrations |

| 850 | Strong | C-H OOP bend | Isolated aromatic proton (H8) |

| 810 | Strong | C-H OOP bend | Two adjacent protons (H5, H6) |

| 780 | Strong | C-H OOP bend | Three adjacent protons (H2, H3, H4) |

| 720 | Medium | C-Cl stretch | Halogen substituent |

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must operate as a self-validating system. Follow these standardized protocols for orthogonal confirmation.

Protocol 1: NMR Sample Preparation and Acquisition

-

Solvent Selection & Dissolution: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is non-polar, perfectly matching the hydrophobicity of the naphthalene derivative, ensuring sharp lines without aggregation.

-

-

Internal Calibration (Self-Validation): Ensure the CDCl₃ contains 0.05% v/v Tetramethylsilane (TMS).

-

Validation Check: Before analyzing the analyte peaks, verify that the TMS singlet is exactly at 0.00 ppm. If it deviates, the magnetic field is drifting, and the spectrum must be recalibrated to prevent assignment errors.

-

-

Acquisition: Run a standard ¹H sequence (e.g., zg30) with 16 scans and a ¹³C sequence (zgpg30) with 512 scans.

Protocol 2: GC-EI-MS Analysis

-

Instrument Tuning (Self-Validation): Prior to injection, perform an autotune using Perfluorotributylamine (PFTBA).

-

Validation Check: The mass spectrometer must resolve m/z 69, 219, and 502 at specific abundance ratios. Failure to meet these ratios indicates a dirty ion source, which will skew the critical ³⁵Cl/³⁷Cl isotopic ratios.

-

-

Sample Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into the GC inlet at 250 °C.

-

Ionization: Operate the EI source at 70 eV[3].

Protocol 3: ATR-FTIR Spectroscopy

-

Background Collection (Self-Validation): Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

-

Validation Check: The baseline must show >95% transmittance. Any peaks in the background indicate crystal contamination, which will produce false artifact peaks in the fingerprint region.

-

-

Sample Application: Place 1-2 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil.

-

Causality: ATR eliminates the need for KBr pellet pressing, completely avoiding hygroscopic water absorption that artificially inflates the O-H stretching region (3300 cm⁻¹).

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Workflows and Mechanistic Pathways

Multi-modal spectroscopic workflow for structural validation.

Primary 70 eV EI-MS fragmentation pathways for 7-chloro-1-methylnaphthalene.

References

-

PubChem - National Institutes of Health (NIH) Title: 7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 URL:[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST) Title: Spectral Database for Organic Compounds (SDBS) URL:[Link]

-

National Institute of Standards and Technology (NIST) Title: NIST Chemistry WebBook, SRD 69 URL:[Link]

Sources

Solubility of 7-Chloro-1-methylnaphthalene in Organic Solvents: A Technical Guide

Executive Summary

7-Chloro-1-methylnaphthalene (CAS: 690224-01-2)[1] is a halogenated aromatic hydrocarbon with significant utility in materials science, organic synthesis, and pharmaceutical intermediate development. With a molecular weight of 176.64 g/mol [2] and an estimated XLogP3 of 4.5[2], this compound is highly lipophilic. This technical guide synthesizes thermodynamic principles, structural analogue data, and validated experimental protocols to provide a comprehensive overview of its solubility profile across various organic solvent classes.

Chemical Properties and Solubility Thermodynamics

Understanding the solubility behavior of 7-Chloro-1-methylnaphthalene requires a fundamental analysis of its structural thermodynamics. The molecule consists of a rigid, planar naphthalene core, substituted asymmetrically with a weakly electron-donating methyl group at the C1 position and an electron-withdrawing chlorine atom at the C7 position[2].

-

Lipophilicity and Polarity: According to the [2], the compound exhibits an XLogP3 of 4.5[2]. This high partition coefficient indicates extreme hydrophobicity and a strong thermodynamic preference for non-polar, lipid-like environments over aqueous systems.

-

Intermolecular Forces: The dominant intermolecular forces governing its solvation are London dispersion forces (facilitated by the large, polarizable aromatic π -system and the heavy chlorine atom) and weak dipole-dipole interactions (induced by the asymmetric C-Cl bond). The molecule lacks any hydrogen-bond donating or accepting capabilities.

-

Hansen Solubility Parameters (HSP): In predictive solubility models, 7-Chloro-1-methylnaphthalene exhibits a high dispersion parameter ( δD ), a low polarity parameter ( δP ), and a near-zero hydrogen-bonding parameter ( δH ). Consequently, solvents with matching HSP profiles—such as aromatic hydrocarbons and chlorinated solvents—yield the highest thermodynamic solubility by minimizing the enthalpy of mixing ( ΔHmix ).

Empirical Solubility Profile in Organic Solvents

Due to the specialized nature of 7-Chloro-1-methylnaphthalene, direct empirical solubility literature is highly specific. However, by analyzing closely related structural analogues—specifically 2-Chloro-7-methylnaphthalene[3]—we can establish a highly accurate solubility matrix. These halogenated naphthalenes exhibit limited water solubility due to their hydrophobic nature, while demonstrating good to excellent solubility in most organic solvents[3].

| Solvent Class | Representative Solvents | Estimated Solubility (298.15 K) | Solvation Mechanism & Causality |

| Aromatic Hydrocarbons | Benzene, Toluene | Very High | Strong π−π stacking interactions between the solvent's aromatic ring and the solute's naphthalene core[3]. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Very High | Excellent matching of dispersion forces ( δD ) and dipole-dipole interactions[3]. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Favorable cavity formation energy; moderate dipole interactions stabilize the asymmetric solute molecule. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | Solvation is driven purely by the hydrophobic effect and dispersion forces, though it lacks π−π stabilization. |

| Polar Protic | Ethanol, Methanol | Moderate to Good | Demonstrates good solubility[3], though slightly lower than aprotic solvents because dissolving the solute requires disrupting the solvent's hydrogen-bonding network. |

| Aqueous | Water | Insoluble | Extreme hydrophobic penalty; the solute cannot form hydrogen bonds to compensate for the disruption of water's highly ordered lattice[3]. |

Table 1: Solubility profile of 7-Chloro-1-methylnaphthalene based on thermodynamic modeling and structural analogues.

Experimental Protocol for Solubility Determination

To validate solubility profiles for precise process chemistry (e.g., crystallization, extraction, or formulation), a rigorous, self-validating experimental protocol is required. The Isothermal Shake-Flask Method coupled with Gas Chromatography (GC) is the gold standard for volatile, halogenated aromatics.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 7-Chloro-1-methylnaphthalene (solid) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Causality: The visible excess ensures the chemical potential of the solid phase equals that of the solute in the liquid phase, a prerequisite for thermodynamic saturation.

-

Isothermal Equilibration: Place the vials in a thermostatic shaking water bath at 298.15 K (± 0.05 K). Agitate at 150 RPM for 48 hours. Causality: A 48-hour window is strictly required to overcome the kinetic barrier of dissolution and ensure true thermodynamic equilibrium is reached without supersaturation artifacts.

-

Phase Separation: Remove the vials and allow them to stand isothermally for 2 hours, followed by centrifugation at 10,000 RPM for 15 minutes. Causality: Centrifugation is critical to pellet any micro-crystals or colloidal suspensions that would otherwise artificially inflate the quantified solubility limit.

-

Sampling and Dilution: Carefully extract a 100 μ L aliquot of the clear supernatant using a pre-warmed positive displacement pipette (to prevent precipitation inside the tip due to temperature drops). Dilute immediately in a highly miscible solvent (e.g., HPLC-grade Toluene) to a concentration within the linear dynamic range of the detector.

-

Quantitative Analysis (GC-ECD): Analyze the diluted samples using Gas Chromatography. While Flame Ionization Detection (FID) is standard, Electron Capture Detection (ECD) is exceptionally sensitive to halogen-containing molecules[4]. Causality: The electronegative chlorine atom on the naphthalene ring captures electrons efficiently, providing superior signal-to-noise ratios for accurate quantification[4].

Workflow for isothermal shake-flask solubility determination of lipophilic compounds.

Mechanistic Insights for Process Chemistry

For drug development professionals and synthetic chemists, understanding this solubility gradient is highly actionable for downstream processing:

-

Reaction Solvents: Dichloromethane and Toluene are ideal solvents for running synthetic modifications (e.g., cross-coupling reactions or further halogenation) on 7-Chloro-1-methylnaphthalene due to their ability to maintain high concentrations of the reagent in the liquid phase[3].

-

Anti-Solvent Crystallization: To purify synthesized 7-Chloro-1-methylnaphthalene, chemists should exploit the solubility differential between highly non-polar and polar protic environments. Dissolving the crude mixture in a minimal volume of warm DCM, followed by the slow, controlled addition of cold Methanol (acting as an anti-solvent), will force the thermodynamic precipitation of high-purity crystalline product while leaving polar impurities dissolved in the mother liquor.

References

-

PubChem - National Institutes of Health (NIH). "7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595." PubChem Database. Available at:[Link]

-

Scribd. "Gas Chromatography K2021_CLC - Detector Sensitivity." Analytical Chemistry Resources. Available at:[Link]

Sources

Toxicological Profile of Chlorinated Naphthalenes: An In-Depth Technical Guide

Executive Summary

Polychlorinated naphthalenes (PCNs) are a class of legacy persistent organic pollutants (POPs) consisting of 75 possible congeners. Structurally analogous to polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs), PCNs exhibit significant lipophilicity, environmental persistence, and bioaccumulation potential. As a Senior Application Scientist navigating the complexities of halogenated aromatic hydrocarbons, it is critical to understand that PCN toxicity is not uniform; it is highly dependent on the degree and specific position of chlorination. This whitepaper deconstructs the toxicological profile of PCNs, detailing the mechanistic pathways of toxicity, quantitative relative potencies, and the self-validating experimental workflows required for rigorous toxicological and analytical assessment.

Structural Determinants and the AhR Signaling Axis

The primary driver of PCN-induced toxicity is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent cytosolic transcription factor[1]. The toxicological potency of a PCN congener is dictated by its structural coplanarity and lateral chlorination, which allow it to mimic the molecular dimensions of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[2].

When a potent PCN congener (such as the hexachlorinated PCN 66) enters the cell, it binds to the AhR complex. This binding induces a conformational change that sheds chaperone proteins (HSP90, XAP2), allowing the ligand-receptor complex to translocate into the nucleus. Once nuclear, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Responsive Elements (XREs) on the DNA, upregulating the expression of cytochrome P450 enzymes (e.g., CYP1A1) and triggering a cascade of hepatotoxic, immunotoxic, and developmental disruptions[1].

Figure 1: AhR-mediated signaling pathway induced by polychlorinated naphthalenes.

Systemically, occupational and experimental exposures to highly chlorinated PCN mixtures have been historically linked to severe hepatotoxicity (steatosis and acute yellow liver atrophy) and dermal hyperkeratosis (chloracne)[3]. More recent toxicological evaluations highlight their potential for endocrine disruption, such as accelerated spermatogenesis in developmentally exposed models[2].

Quantitative Toxicology: Relative Potencies (REPs)

Because PCNs exert "dioxin-like" toxicity, their risk assessment relies on comparing their potency to TCDD, the most potent AhR agonist. This is quantified using Relative Potency (REP) values. The World Health Organization (WHO) utilizes these values to consider the inclusion of specific PCNs into the Toxic Equivalency Factor (TEF) scheme[4].

In vitro and in vivo studies consistently demonstrate that hexachloronaphthalenes (HexaCNs) and pentachloronaphthalenes (PentaCNs) are the most potent congeners, while mono- to tetra-chlorinated congeners exhibit negligible AhR activation[5].

Table 1: Relative Potencies of Key PCN Congeners

| Congener | IUPAC Nomenclature | Homologue Group | Relative Potency (vs. TCDD) | Primary Assay / Endpoint |

| PCN 66 | 1,2,3,4,6,7-HexaCN | Hexachloronaphthalene | 0.0015 – 0.0072 | In vivo CYP1A1 Induction (Rat) |

| PCN 67 | 1,2,3,5,6,7-HexaCN | Hexachloronaphthalene | 0.00029 – 0.00067 | In vivo CYP1A1 Induction (Rat) |

| PCN 70 | 1,2,3,4,6,9-HexaCN | Hexachloronaphthalene | ~ 0.001 | In vitro DR-CALUX (H4IIE) |

| PCN 73 | 1,2,3,4,5,6,7-HeptaCN | Heptachloronaphthalene | ~ 0.0005 | In vitro DR-CALUX (H4IIE) |

Data synthesized from 4[4] and 5[5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, toxicological assessments of PCNs must utilize self-validating protocols. A protocol is self-validating when it inherently controls for false positives/negatives through multiplexed endpoints and internal standardizations.

Protocol 1: In Vitro DR-CALUX Bioassay for AhR Activation

The Dioxin-Responsive Chemically Activated Luciferase Expression (DR-CALUX) assay is the gold standard for high-throughput PCN screening[6].

-

Causality of Model Choice: We utilize recombinant rat hepatoma H4IIE-luc cells because they possess robust, endogenous AhR machinery combined with a stably transfected luciferase reporter gene driven by XREs. This ensures physiological relevance that engineered non-hepatic cell lines lack.

Step-by-Step Methodology:

-

Cell Seeding: Seed H4IIE-luc cells into 96-well plates at 8×104 cells/well. Causality: This specific density ensures cells reach 80-90% confluency within 24 hours, preventing overgrowth which can downregulate AhR expression.

-

Dosing & Matrix Validation: Expose cells to serial dilutions of PCN extracts for 24 hours. Self-Validation: Every plate must include a full TCDD dose-response curve (to calculate the EC50 and define maximum system efficacy) and a 0.1% DMSO solvent control to establish baseline luminescence.

-

Multiplexed Cytotoxicity Screening: Before lysis, perform a WST-1 or MTT viability assay. Causality: High concentrations of lipophilic POPs can induce cell death. Multiplexing viability ensures that a drop in luminescence is accurately attributed to a lack of AhR binding, rather than cytotoxicity-induced false negatives.

-

Lysis & Quantification: Lyse cells, add luciferin substrate, and measure Relative Light Units (RLU) using a microplate luminometer. Calculate the REP by comparing the PCN EC50 to the TCDD EC50.

Figure 2: Self-validating DR-CALUX bioassay workflow for PCN relative potency.

Protocol 2: In Vivo Hepatotoxicity and CYP1A1 Induction Model

While in vitro assays prove mechanistic binding, in vivo models are required to account for toxicokinetics (absorption, distribution, metabolism, and excretion).

-

Causality of Model Choice: Female Harlan Sprague-Dawley rats are utilized due to their well-documented sensitivity to halogenated aromatic hydrocarbon-induced hepatotoxicity and thymic atrophy[4].

Step-by-Step Methodology:

-

Dose Administration: Administer PCN congeners (e.g., PCN 66 or 67) via oral gavage suspended in a corn oil/acetone (99:1) vehicle. Causality: Oral gavage in a lipid vehicle mimics dietary intake, ensuring the highly lipophilic PCNs are absorbed via the lymphatic system rather than undergoing immediate hepatic first-pass clearance.

-

Clinical Observation: Monitor body weight and food consumption daily for 14 days.

-

Tissue Harvesting & Biomarker Analysis: Euthanize subjects and rapidly excise the liver and thymus.

-

Enzymatic & Genetic Quantification:

-

Perform an Ethoxyresorufin-O-deethylase (EROD) assay on hepatic microsomes to measure functional CYP1A1 enzyme activity.

-

Self-Validation: Perform RT-qPCR for CYP1A1 mRNA transcripts. Normalizing the target gene against a stably expressed housekeeping gene (e.g., GAPDH) inherently corrects for variations in RNA extraction efficiency and reverse transcription yield, making the genetic quantification self-validating.

-

Analytical Bottlenecks: HRGC-HRMS Quantification

You cannot accurately assess the toxicity of an environmental or biological sample without precise congener-specific quantification. PCNs present a severe analytical bottleneck: the most toxic congeners (PCN 66 and PCN 67) co-elute on standard capillary gas chromatography columns[7].

To resolve this, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is mandatory[8].

-

Causality & Validation: We utilize a mass resolution of >10,000 to differentiate PCN mass fragments from interfering PCB and PCDD fragments. Furthermore, the sample must be spiked with 13C10 -labeled PCN internal standards prior to extraction. This isotope dilution technique is the ultimate self-validating analytical step; because the native analyte and the 13C -standard experience the exact same matrix suppression and extraction losses, the final calculated concentration is inherently corrected for recovery efficiency.

Conclusion

The toxicological assessment of chlorinated naphthalenes requires a synthesis of structural chemistry, molecular biology, and advanced analytical quantification. Because PCNs exert their primary toxicity via the AhR pathway, evaluating their risk necessitates rigorous, self-validating bioassays (like DR-CALUX) corroborated by in vivo CYP1A1 induction models. As regulatory bodies continue to monitor PCNs in the food chain and environment, adhering to these stringent methodologies ensures that derived Relative Potencies and subsequent human health risk assessments remain scientifically unassailable.

References

- Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)

- CHLORINATED NAPHTHALENES - IRIS (CICAD 34)

- The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds N

- The toxicological profile of polychlorinated naphthalenes (PCNs) Science of the Total Environment / UMED

- Validity of using a relative potency factor approach for the risk management of dioxin-like polychlorin

- WHO- and UNEP-Coordinated Exposure Studies 2000-2019: Findings of Polychlorinated Naphthalenes Vrije Universiteit Amsterdam

- Polychlorinated Naphthalenes (PCNs)

- Relative potencies of individual polychlorinated naphthalenes to induce dioxin-like responses in fish and mammalian in vitro bioassays PubMed / NIH

Sources

- 1. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmacja.umed.pl [farmacja.umed.pl]

- 3. DSpace [iris.who.int]

- 4. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relative potencies of individual polychlorinated naphthalenes to induce dioxin-like responses in fish and mammalian in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validity of using a relative potency factor approach for the risk management of dioxin-like polychlorinated naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.vu.nl [research.vu.nl]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 7-Chloro-1-methylnaphthalene from 1-methylnaphthalene

An In-Depth Technical Guide to the Regioselective

Introduction

The synthesis of halogenated polycyclic aromatic hydrocarbons is a cornerstone of medicinal chemistry and materials science, providing key intermediates for the development of novel pharmaceuticals and functional materials. Among these, 7-Chloro-1-methylnaphthalene is a valuable scaffold, but its synthesis presents a significant regioselectivity challenge. The direct electrophilic chlorination of 1-methylnaphthalene can lead to a complex mixture of isomers and addition products due to the multiple activated positions on the naphthalene ring system.[1][2]

This application note provides a comprehensive guide for the synthesis of 7-Chloro-1-methylnaphthalene, focusing on a controlled Friedel-Crafts chlorination approach. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deep understanding of the reaction's principles, safety considerations, and analytical validation. We will explore the causality behind experimental choices to empower researchers to troubleshoot and adapt this methodology effectively.

Reaction Principle and Regioselectivity

The core of this synthesis is the electrophilic aromatic substitution, a classic Friedel-Crafts reaction.[3] The key to success lies in controlling the regioselectivity of the chlorination on the 1-methylnaphthalene substrate.

-

Activating Group Influence : The methyl group at the C1 position is an activating, ortho-, para-director. This electronically favors substitution at the C2, C4, and C5 positions.

-

Naphthalene System Reactivity : In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate (arenium ion).

-

Steric Hindrance : The peri-position (C8) is sterically hindered by the C1-methyl group, disfavoring substitution at that site. The C2 position is also subject to some steric hindrance.

-

Kinetic vs. Thermodynamic Control : Friedel-Crafts reactions on naphthalene systems are sensitive to reaction conditions.[4] Substitution at the α-position (e.g., C4) is often the kinetically favored product, while substitution at a β-position can be the thermodynamically more stable product. The formation of the 7-chloro isomer (a β-substitution) suggests that the reaction conditions should be optimized to favor the thermodynamic product, or that the electronic and steric factors in this specific system direct the substitution pattern in a unique way.

This protocol utilizes sulfuryl chloride (SOCl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The AlCl₃ activates the sulfuryl chloride, generating a highly electrophilic chlorinating agent that can attack the electron-rich naphthalene ring.

Experimental Workflow Diagram

The overall process from starting material to purified product is outlined below.

Caption: High-level workflow for the synthesis of 7-Chloro-1-methylnaphthalene.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 5.0 g | 35.16 | 98% purity or higher |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 5.16 g | 38.68 | Handle in a glovebox or under inert gas |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 2.5 mL (4.16 g) | 30.82 | Use a fresh, sealed bottle. Corrosive and moisture-sensitive[5] |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | Use a dry solvent from a purification system or a sealed bottle |

| Crushed Ice / Deionized Water | H₂O | 18.02 | ~200 g / 200 mL | - | For quenching the reaction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For washing |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~50 mL | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying the organic phase |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography (230-400 mesh) |

| Hexane / Ethyl Acetate | - | - | As needed | - | For chromatography eluent |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Condenser with a nitrogen/argon inlet and an outlet to a bubbler/scrubber

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure

-

Reaction Setup : Assemble the three-necked flask with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser under a nitrogen atmosphere. Add 1-methylnaphthalene (5.0 g, 35.16 mmol) and anhydrous dichloromethane (80 mL) to the flask.

-

Catalyst Addition : Cool the stirred solution to 0°C using an ice bath. Carefully add anhydrous aluminum chloride (5.16 g, 38.68 mmol) in small portions over 15 minutes. The addition is exothermic; ensure the temperature does not rise above 5°C. A dark-colored complex will form.

-

Chlorination : Dilute sulfuryl chloride (2.5 mL, 30.82 mmol) with 20 mL of anhydrous dichloromethane in the dropping funnel. Add the sulfuryl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a hexane/ethyl acetate (e.g., 98:2) eluent system. The starting material should be consumed, and a new, lower-Rf spot corresponding to the product should appear.

-

Quenching : Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice (~200 g) in a large beaker. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.

-

Work-up : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing : Wash the combined organic phase sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally with 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a dark oil.

-

Purification : Purify the crude oil by flash column chromatography on silica gel. Elute with a hexane gradient to separate the desired 7-chloro-1-methylnaphthalene isomer from other isomers and byproducts. The expected yield of the purified product is in the range of 40-60%.

Safety and Handling Precautions

This protocol involves hazardous materials that require strict safety measures.

-

Sulfuryl Chloride (SO₂Cl₂) : Highly toxic, corrosive, and reacts violently with water, releasing toxic gases like HCl and SO₂.[6][7] It can cause severe skin burns and fatal if inhaled.[5]

-

Handling : Always handle sulfuryl chloride in a certified chemical fume hood.[5][8] Store in a cool, dry place away from moisture.

-

PPE : Wear chemical-resistant gloves (neoprene or butyl rubber), a lab coat, and chemical splash goggles with a full-face shield.[9] A respirator with an acid gas cartridge may be necessary.[7]

-

Spills : Neutralize small spills with sand, dry lime, or soda ash. For large spills, evacuate the area and seek expert assistance.[8]

-

-

Aluminum Chloride (AlCl₃) : Corrosive and reacts violently with water. Inhalation of dust can irritate the respiratory tract. Handle in an inert atmosphere to prevent reaction with moisture.

-

Dichloromethane (CH₂Cl₂) : A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.

-

General Chlorination Safety : Chlorination reactions can be exothermic and may produce explosive gas mixtures if not properly controlled. Ensure the reaction is well-stirred and temperature is monitored. It is recommended to keep the reaction vessel protected from light.[10]

Emergency Procedures

-

Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact : Immediately flush eyes with running water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[6][7]

-

Inhalation : Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

Characterization of 7-Chloro-1-methylnaphthalene

The identity and purity of the final product (CAS No: 690224-01-2, Molecular Formula: C₁₁H₉Cl, M.W.: 176.64 g/mol ) should be confirmed by spectroscopic methods.[11][12]

-

¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show signals for the methyl group and six aromatic protons.

-

Methyl protons (C1-CH₃): A singlet around δ 2.7 ppm.

-

Aromatic protons: A complex multiplet pattern between δ 7.3 and 8.1 ppm. The proton at C8 will likely be the most downfield due to deshielding effects.

-

-

¹³C NMR (CDCl₃, 125 MHz): The spectrum should display 11 distinct signals (10 aromatic carbons and 1 methyl carbon).

-

Mass Spectrometry (EI-MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176 and an isotope peak (M+2) at m/z = 178 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

-

Infrared (IR) : Key absorptions are expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst (AlCl₃ hydrated). | Use fresh, anhydrous AlCl₃ and handle it strictly under inert conditions. |

| Low-quality sulfuryl chloride. | Use a new bottle of sulfuryl chloride. | |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature and monitor by TLC. | |

| Formation of Multiple Products | Reaction temperature too high. | Maintain strict temperature control (0-5°C) during the addition of reagents. |

| Incorrect stoichiometry. | Carefully measure all reagents. An excess of chlorinating agent can lead to dichlorination. | |

| Low Yield after Work-up | Product loss during aqueous wash. | Ensure proper phase separation. Minimize emulsions by adding brine. |

| Inefficient extraction. | Perform at least three extractions with the organic solvent. | |

| Difficulty in purification. | Use a high-quality silica gel and a slow gradient elution during column chromatography for better separation of isomers. |

References

- Vertex AI Search, Grounding API. (2026). Side Chain Chlorination of 1-Methyl Naphthalene by an Electro Chemical Method.

- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). The chlorination of 1-methylnaphthalene by molecular chlorine.

- Cameo Chemicals. (n.d.). Sulfuryl chloride.

- Pipe Testing Services. (n.d.).

- IChemE. (n.d.).

- Sciencemadness Wiki. (2023). Sulfuryl chloride.

- ResearchGate. (2026). Extensive Chlorination of Methylnaphthalenes, Friedel-Crafts Alkylation of Pentachlorobenzene by Heptachloro(chloromethyl)

- NJ.gov. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.

- Sigma-Aldrich. (2025).

- Yufeng. (2022). Everything about Sulfuryl Chloride.

- Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). safety guidelines for chlorine.

- Journal of the Chemical Society C - RSC Publishing. (n.d.). Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride.

- IAOM. (n.d.). Chlorine Safety- Best Practices & Procedures.

- TDI.texas.gov. (n.d.). Chlorine Safety.

- Benchchem. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). A kinetic study of the Friedel–Crafts reaction of naphthalene with para-substituted benzenesulphonyl chlorides; the effect of the substituent.

- Organic Syntheses Procedure. (n.d.). Naphthalene, 1-chloromethyl-.

- Google Patents. (n.d.).

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1,2,5-Trichloronaphthalene.

- Synchem. (n.d.). 7-Chloro-1-methylnaphthalene.

- Chemistry Stack Exchange. (2021). What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃?.

- Der Pharma Chemica. (n.d.).

- Organic Syntheses Procedure. (n.d.). 1-naphthaldehyde.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Google Patents. (n.d.). US1910475A - Process of manufacturing 1'-chloro-1-methylnaphthalene.

- PubChem - NIH. (n.d.). 7-Chloro-1-methylnaphthalene.

- ChemicalBook. (n.d.).

- PubChem - NIH. (n.d.). 1-Chloro-7-methylnaphthalene.

- BMRB. (n.d.). bmse000531 1-methylnaphthalene.

- PubMed. (2024).

- ChemicalBook. (n.d.). 1-Chloromethyl naphthalene(86-52-2) 1H NMR spectrum.

- ACS Publications - American Chemical Society. (n.d.). pi.-Selective dichlorocyclopropanation and epoxidation of 9-chloro-1,4,5,8-tetrahydro-4a,6a-methanonaphthalene.

- PubMed. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas.

- MDPI. (2021).

- PrepChem. (n.d.). Synthesis of 7-chloroquinaldine.

- AIST. (n.d.).

- Wikipedia. (n.d.). Naphthalene.

- ResearchGate. (n.d.). Chlorination of naphthalene, biphenyl, and n‐hexadecane by HEM.

Sources

- 1. The chlorination of 1-methylnaphthalene by molecular chlorine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. Everything about Sulfuryl Chloride [yufenggp.com]

- 9. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]

- 10. icheme.org [icheme.org]

- 11. synchem.de [synchem.de]

- 12. 7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution Detection and Quantification of 7-Chloro-1-methylnaphthalene via GC-MS/MS

Target Audience: Analytical Chemists, Environmental Researchers, and Pharmaceutical Drug Development Professionals.

Introduction and Analytical Context

7-Chloro-1-methylnaphthalene (C₁₁H₉Cl, CAS: 690224-01-2) is a specific chlorinated alkylnaphthalene isomer with an exact mass of 176.039 Da[1]. It is frequently encountered as a synthetic byproduct in the Friedel-Crafts alkylation and chlorination of naphthalenes[2][3], or as a degradation congener related to legacy polychlorinated naphthalenes (PCNs)[4]. Because PCNs and their alkylated derivatives can exhibit persistent, dioxin-like toxicity and bioaccumulation[5][6], regulatory frameworks increasingly require trace-level monitoring of these compounds in both environmental matrices and pharmaceutical active pharmaceutical ingredients (APIs).

The Analytical Challenge

The primary difficulty in analyzing 7-Chloro-1-methylnaphthalene lies in isomer resolution and matrix interference . There are multiple positional isomers (e.g., 2-chloro, 6-chloro, and 8-chloro-1-methylnaphthalene) that share identical molecular weights and similar boiling points. Traditional Gas Chromatography-Flame Ionization Detection (GC-FID) or single-quadrupole Mass Spectrometry (GC-MS) often fails to provide the specificity required to distinguish the 7-chloro isomer from complex lipid-rich or hydrocarbon-heavy matrices. Therefore, this protocol utilizes Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, grounded in the principles of EPA Method 8270E for semivolatile organic compounds (SVOCs)[7].

Mechanistic Rationale for Methodological Choices (E-E-A-T)

To ensure a self-validating and robust analytical system, every step of this protocol is designed with specific chemical causality:

-

Sample Cleanup via Acidified Silica Gel: Chlorinated naphthalenes are highly stable under strong acidic conditions[8]. Passing the organic extract through sulfuric acid-impregnated silica gel oxidizes and destroys biogenic lipids, sterols, and reactive aliphatic hydrocarbons, leaving the target 7-Chloro-1-methylnaphthalene intact. This drastically reduces baseline noise and prevents ion suppression in the MS source.

-

Stationary Phase Selection (5% Phenyl Methyl Siloxane): A low-polarity column (e.g., DB-5ms or DB-8270D) provides optimal selectivity for aromatic halogens. The 5% phenyl substitution induces mild π-π interactions with the naphthalene ring, which is critical for resolving the 7-chloro isomer from the closely eluting 6-chloro isomer[9][10].

-

MRM Transition Logic: The electron ionization (EI) of 7-Chloro-1-methylnaphthalene yields a strong molecular ion ( M+∙ ) at m/z 176. The most thermodynamically favorable fragmentation is the homolytic cleavage of the C-Cl bond, yielding a stable methylnaphthyl cation at m/z 141. A subsequent loss of acetylene (C₂H₂) yields the m/z 115 ion. Monitoring this specific transition pathway eliminates isobaric background noise.

Experimental Workflows and Pathways

Figure 1: Sample preparation and cleanup workflow for chlorinated methylnaphthalenes.

Figure 2: EI-MS/MS fragmentation pathway for 7-Chloro-1-methylnaphthalene.

Step-by-Step Analytical Protocol

Reagents and Materials

-

Standards: 7-Chloro-1-methylnaphthalene analytical standard (>98% purity). Internal Standard (IS): Naphthalene-d8 or 13C-labeled PCB surrogate.

-

Solvents: GC-MS grade Hexane, Dichloromethane (DCM), and Nonane (keeper solvent).

-

Consumables: Ultra-Inert splitless single-taper GC liners with sintered frits (prevents active site degradation of target analytes)[9]. Multi-layer silica gel SPE cartridges (containing 44% w/w H₂SO₄).

Sample Extraction and Cleanup

-

Spiking: Aliquot 10 g of homogenized sample (or 1 L of aqueous sample). Spike with 10 ng of Naphthalene-d8 (IS) to validate extraction efficiency.

-

Extraction: Extract using 30 mL of Hexane:DCM (1:1, v/v) via ultrasonication for 20 minutes. Repeat twice and pool the organic layers.

-

Cleanup: Condition a multi-layer acidified silica gel column with 15 mL hexane. Load the sample extract. Elute with 50 mL of Hexane:DCM (9:1, v/v). Note: The acidic layer will permanently retain basic impurities and oxidize lipids.

-

Concentration: Add 50 µL of nonane as a keeper solvent to prevent evaporative loss of the semi-volatile 7-C-1-MN. Concentrate under a gentle stream of ultra-high-purity nitrogen at 35 °C to a final volume of 100 µL.

GC-MS/MS Instrumental Parameters

Configure the GC-MS/MS system according to the optimized parameters in Table 1, which are adapted from EPA 8270E high-throughput SVOC guidelines[11].

Table 1: Optimized GC-MS/MS Operating Conditions

| Parameter | Setting / Specification |

| Column | DB-5ms UI (30 m × 0.25 mm ID × 0.25 µm film thickness) |

| Carrier Gas | Helium (Ultra-High Purity), Constant Flow at 1.2 mL/min |

| Injection Mode | Splitless, 1.0 µL injection volume |

| Inlet Temperature | 260 °C |

| Oven Temperature Program | 60 °C (hold 1 min) → 15 °C/min to 180 °C → 5 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp (EI) | 300 °C (Enhances peak shape for late-eluting aromatics) |

| Electron Energy | 70 eV |

| Collision Gas | Argon (1.5 mTorr) |

MRM Transitions and Data Acquisition

To ensure absolute trustworthiness of the detection, both a quantifier and a qualifier transition must be monitored. The ratio between the quantifier and qualifier ions must remain within ± 20% of the ratio established by the calibration standard.

Table 2: MRM Transitions and Collision Energies (CE)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Purpose |

| 7-Chloro-1-methylnaphthalene | 176.0 | 141.0 | 15 | Quantifier (Loss of Cl) |

| 7-Chloro-1-methylnaphthalene | 176.0 | 115.0 | 30 | Qualifier (Loss of Cl + C₂H₂) |

| 7-Chloro-1-methylnaphthalene | 178.0 | 141.0 | 15 | Isotope Qualifier (³⁷Cl check) |

| Naphthalene-d8 (IS) | 136.0 | 108.0 | 20 | Internal Standard Quantifier |

System Suitability and Quality Control (Self-Validating Criteria)

A self-validating analytical batch must meet the following stringent criteria before sample data can be accepted, aligning with EPA 8000 series quality assurance mandates[7][12]:

-

Chromatographic Resolution: The baseline resolution ( Rs ) between 7-Chloro-1-methylnaphthalene and its closest eluting isomer (e.g., 2-chloro-1-methylnaphthalene) must be ≥ 1.5.

-

Internal Standard Recovery: The absolute peak area of the Naphthalene-d8 IS in all samples must be within 50% to 150% of the area in the mid-point calibration standard.

-

Calibration Linearity: A 6-point calibration curve (e.g., 1 ng/mL to 500 ng/mL) must yield a coefficient of determination ( R2 ) ≥ 0.995 using internal standard quantitation.

Table 3: Method Validation Acceptance Criteria

| Validation Parameter | Acceptance Limit |

| Limit of Detection (LOD) | ≤ 0.5 ng/L (Matrix dependent) |

| Limit of Quantitation (LOQ) | ≤ 2.0 ng/L |

| Method Recovery (Spike) | 70% – 120% |

| Precision (RSD, n=6) | ≤ 15% |

References

-

7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Test Methods SW-846 Chapter 2: Choosing the Correct Procedure Source: Regulations.gov / U.S. EPA URL:[Link]

-

Comprehensive Overview of EPA 8081, 8082, and 8270: Optimizing Sample Preparation and Detection Source: Organomation URL:[Link]

-

CHLORINATED NAPHTHALENES - IRIS Source: World Health Organization (WHO) URL:[Link]

-

Analysis of Semivolatile Organic Compounds with Agilent Sintered Frit Liner by Gas Chromatography/Mass Spectrometry Source: Agilent Technologies URL:[Link]

-

A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices Source: ResearchGate URL:[Link]

-

Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods Source: Frontiers in Marine Science URL:[Link]

Sources

- 1. 7-Chloro-1-methylnaphthalene | C11H9Cl | CID 21300595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2570022A - Production of chlorinated methyl naphthalenes - Google Patents [patents.google.com]

- 3. 2-Chloro-7-methylnaphthalene (150256-11-4) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [iris.who.int]

- 6. Screening assessment report for chlorinated naphthalenes: references - Canada.ca [canada.ca]

- 7. organomation.com [organomation.com]

- 8. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]

- 9. agilent.com [agilent.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GC/MS: Optimized Semivolatile Organic Compounds (SVOC) Analysis in Compliance with EPA Method 8270E [perkinelmer.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Application Note: 7-Chloro-1-methylnaphthalene as a Strategic Intermediate in Organic Synthesis and Drug Development

Executive Summary & Chemical Identity

In modern pharmaceutical development and advanced organic synthesis, halogenated naphthalene derivatives serve as critical building blocks. 7-Chloro-1-methylnaphthalene (CAS: 690224-01-2) is a highly specialized bicyclic aromatic intermediate[1]. Unlike its more common isomers, the specific substitution pattern of 7-chloro-1-methylnaphthalene provides unique electronic and steric properties that make it highly valuable in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel antimicrobial agents and metalloenzyme inhibitors[2][3].

The strategic placement of the methyl group at the C1 position provides steric shielding that can block rapid metabolic oxidation by Cytochrome P450 enzymes—a common liability in naphthalene-based drugs. Simultaneously, the chlorine atom at the C7 position acts as a stable, yet reactive vector for transition-metal-catalyzed cross-coupling reactions, allowing for the precise installation of complex pharmacophores.

Physicochemical Data Summary

Accurate physicochemical characterization is essential for predicting the behavior of this intermediate during reaction workups and chromatographic purification[1][4].

| Property | Value / Description |

| Chemical Name | 7-Chloro-1-methylnaphthalene |

| CAS Registry Number | 690224-01-2 |

| Molecular Formula | C₁₁H₉Cl |

| Molecular Weight | 176.64 g/mol |

| Structural Features | Bicyclic aromatic core, C1-methyl, C7-chloro |

| Solubility Profile | Insoluble in water; soluble in toluene, DCM, and ethanol |

| Primary Application | Synthetic intermediate, API precursor (Antimicrobials) |

Synthetic Utility and Mechanistic Pathways

The synthesis of highly functionalized therapeutics, such as the tetrazolinone class of antimicrobials patented by Sumitomo Chemical Co. (WO2013162077A1), relies heavily on the reliable reactivity of 7-chloro-1-methylnaphthalene[3].

While direct electrophilic chlorination of 1-methylnaphthalene is possible, the methyl group strongly directs incoming electrophiles to the ortho (C2) and para (C4) positions. Therefore, achieving high regioselectivity at the C7 position via direct chlorination is synthetically challenging and often results in complex isomer mixtures[2]. To bypass this, modern synthetic routes utilize directed metalation or the Sandmeyer reaction starting from 7-amino-1-methylnaphthalene to ensure absolute regiocontrol.

Once isolated, the C7-chloride serves as an excellent electrophile in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build the extended API framework.

Synthetic workflow from 7-amino-1-methylnaphthalene to tetrazolinone antimicrobials.

Analytical Profiling (Gas Chromatography)